molecular formula C19H21F3N2O2S B4266563 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4266563
M. Wt: 398.4 g/mol
InChI Key: FAKHKPZMTGBZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine works by selectively binding to VMAT2, which is primarily found in neurons and endocrine cells. This binding inhibits the transport of monoamine neurotransmitters into vesicles, leading to a decrease in their release into the synapse. This mechanism of action makes 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine a valuable tool for studying the role of monoamine neurotransmitters in various physiological processes.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of monoamine neurotransmitter release, the modulation of synaptic plasticity, and the regulation of insulin secretion. These effects make it a valuable tool for studying various biological processes, including neuronal signaling, endocrine function, and metabolic regulation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its selectivity for VMAT2, which allows for precise manipulation of monoamine neurotransmitter release. Additionally, 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have low toxicity and high stability, making it a reliable tool for long-term studies. However, one of the limitations of using 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its relatively high cost and the complexity of its synthesis, which can limit its accessibility for some researchers.

Future Directions

Despite the extensive research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, there are still many areas where its potential applications have yet to be fully explored. Some of the future directions for research include the development of new 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine analogs with improved selectivity and potency, the investigation of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine's role in the regulation of other neurotransmitters and hormones, and the exploration of its potential therapeutic applications in various diseases and disorders.
In conclusion, 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a valuable tool for studying various biological processes, particularly those related to monoamine neurotransmitter transport and release. Its selectivity, stability, and low toxicity make it a reliable tool for long-term studies, and its potential applications in various diseases and disorders make it an exciting area for future research.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research as a tool for studying various biological processes. One of its primary applications is in the study of vesicular monoamine transporters (VMATs), which are responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to selectively bind to VMAT2, making it a valuable tool for studying the function of these transporters in various biological systems.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2S/c1-14-6-7-18(15(2)12-14)27(25,26)24-10-8-23(9-11-24)17-5-3-4-16(13-17)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKHKPZMTGBZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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